

Duocarmycin DM molecular structure and chemical properties

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Compound of Interest		
Compound Name:	Duocarmycin DM	
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An In-depth Technical Guide to **Duocarmycin DM**

This guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **Duocarmycin DM**, a potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, originally isolated from Streptomyces bacteria.[1][2] Its structure is characterized by a distinctive curved indole core and a spirocyclopropylcyclohexadienone electrophile, which is essential for its anticancer activity.[3][4][5] This unique configuration enables it to bind to the minor groove of DNA.

The key chemical properties of **Duocarmycin DM** are summarized in the table below.

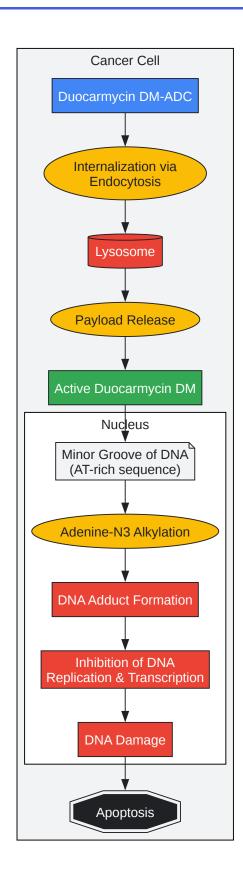


Property	Value	References
Molecular Formula	C26H26CIN3O3	
Molecular Weight	463.96 g/mol	
CAS Number	1116745-06-2	
Appearance	Light yellow to green yellow solid	
Solubility	Soluble in DMSO	-
Storage Conditions	Store at -20°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	-

Mechanism of Action

Duocarmycin DM exerts its extreme cytotoxicity through a sequence-selective alkylation of DNA. The process is initiated by the binding of the molecule to the minor groove of DNA, with a preference for AT-rich sequences. Following this non-covalent binding, the spirocyclopropylcyclohexadienone moiety alkylates the N3 position of an adenine base, forming an irreversible covalent bond. This DNA adduct disrupts the helical structure, leading to the inhibition of essential cellular processes like DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). This mechanism is effective during any phase of the cell cycle.





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Caption: Mechanism of action for an antibody-drug conjugate (ADC) utilizing a **Duocarmycin DM** payload.

Biological Activity and Cytotoxicity

Duocarmycin DM is known for its exceptionally high potency, with cytotoxic effects observed at picomolar concentrations. This makes it an ideal payload for ADCs, as a minimal number of molecules are required to kill the target cancer cell. Its effectiveness has been demonstrated across various human cancer cell lines.

The table below presents the 50% inhibitory concentration (IC₅₀) values for **Duocarmycin DM** against several cancer cell lines.

Cell Line	Cancer Type	IC50 (pM)	References
HT-29	Colon Carcinoma	22	
CL1-5	Lung Carcinoma	13.8	-
Caski	Cervical Carcinoma	3.87	
EJ	Bladder Carcinoma	15.4	-
LS174T	Colon Carcinoma	7.31	-

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of duocarmycin analogues are extensive. Below are summaries of key methodologies frequently cited in the literature.

Synthesis of Duocarmycin Analogues

The total synthesis of duocarmycin analogues is a multi-step process. For instance, the synthesis of the key intermediate seco-CBI-indole₂ (a precursor to CBI-based duocarmycins) involves a 10-step sequence. A critical step is the N-amination of the phenolic precursor.

• Exemplary N-amination Step: The phenolic precursor (11) is deprotonated using lithium bis(trimethylsilyl)amide (LiHMDS) in a 1:1 mixture of ether and 1,4-dioxane at 0°C. Subsequently, O-(p-toluenesulfonyl)-N-(tert-butoxycarbonyl)hydroxylamine (TsONHBoc) is



added. The reaction is maintained at room temperature for 4 hours. This procedure is carefully controlled with a nonpolar, aprotic solvent to prevent a competitive and facile spirocyclization reaction from occurring, yielding the desired N-Boc protected product.

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of duocarmycin compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Plating: Cancer cells (e.g., Molm-14 or HL-60) are seeded into 96-well plates at a density of approximately 5,000 cells per well.
- Compound Incubation: Cells are treated with a vehicle control (e.g., DMSO) or increasing concentrations of the duocarmycin analogue (e.g., from 1 pM to 1000 pM).
- Incubation Period: The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
- MTT Addition & Measurement: Following incubation, MTT reagent is added to each well.
 Viable cells with active metabolism convert the water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
- Data Analysis: The absorbance values are used to determine cell viability relative to the control. The IC₅₀ value is then calculated using a non-linear regression model.

DNA Damage Analysis (yH2A.X Staining)

The induction of DNA double-strand breaks (DSBs), a hallmark of duocarmycin activity, can be visualized by immunofluorescence staining for phosphorylated histone H2A.X (yH2A.X).

- Cell Treatment: Cells are treated with the duocarmycin compound for a specified period.
- Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized to allow antibody entry.
- Immunostaining: Cells are incubated with a primary antibody specific for γH2A.X, followed by a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).

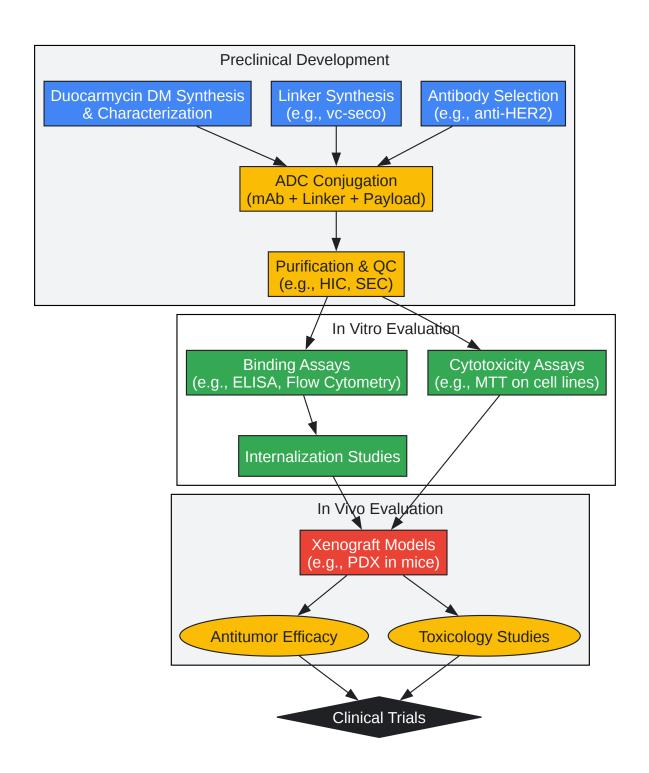






- Microscopy: The fluorescent signals, which appear as distinct foci within the nucleus, are visualized and captured using a fluorescence microscope.
- Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number and intensity of yH2A.X foci per cell, providing a quantitative measure of DNA damage.





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Caption: A generalized workflow for the development and evaluation of a **Duocarmycin DM**-based ADC.

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